molecular formula C26H28FN3O4 B3010341 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1210600-58-0

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B3010341
CAS RN: 1210600-58-0
M. Wt: 465.525
InChI Key: VEYVOKYGKCVTDC-UHFFFAOYSA-N
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Description

The compound , "N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide," is a complex molecule that appears to be related to a class of compounds known for their potential pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insight into similar structures and their biological activities. For instance, paper discusses the synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, which share a piperazinecarboxamide moiety with the compound of interest. Paper explores the structure-affinity relationship of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as dopamine D(3) receptor ligands, indicating the relevance of the arylpiperazine structure in binding to neurological receptors.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of the piperazine ring followed by the attachment of various aryl groups to achieve the desired biological activity. In paper , a series of derivatives were synthesized, which suggests that a similar approach could be used for the compound , with specific modifications to incorporate the benzo[d][1,3]dioxol-5-yl and 2,5-dimethylfuran-3-carboxamide moieties.

Molecular Structure Analysis

The molecular structure of the compound likely features multiple functional groups that contribute to its potential biological activity. The piperazine ring is a common feature in pharmaceuticals that can interact with various receptors, as indicated by the affinity for H1 histaminic receptors in paper . The presence of the benzo[d][1,3]dioxol-5-yl group could add to the compound's pharmacokinetic properties, such as solubility and metabolic stability.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. The piperazine ring is known to participate in reactions with electrophiles due to the presence of nitrogen atoms. The furan ring could be susceptible to oxidation, and the presence of the fluorophenyl group might affect the compound's electronic properties, potentially influencing its reactivity in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic rings could suggest a relatively high lipophilicity, which is important for crossing biological membranes. The specific functional groups present in the compound would influence its solubility, melting point, and stability. The fluorine atom could affect the compound's acidity and basicity, as well as its binding affinity to biological targets, as seen in the derivatives discussed in paper .

Scientific Research Applications

DNA Interaction and Fluorescent Staining

One significant application area for related compounds involves DNA interaction and fluorescent staining. Hoechst 33258, for instance, known for binding to the minor groove of double-stranded B-DNA, has been widely used as a fluorescent DNA stain due to its ability to penetrate cells and bind specifically to AT-rich sequences. This property makes it invaluable in chromosome and nuclear staining, flow cytometry, and analysis of nuclear DNA content in plant cell biology. Furthermore, Hoechst derivatives exhibit radioprotective and topoisomerase inhibitory activities, offering a starting point for rational drug design and a model system for studying DNA sequence recognition and binding (Issar & Kakkar, 2013).

Amyloid Imaging in Alzheimer's Disease

Another application is in the imaging of amyloid plaques in Alzheimer's disease. Compounds such as [18F]FDDNP and 11C-PIB have been studied for their ability to measure amyloid in vivo in the brains of patients, enabling early detection of Alzheimer's disease. These PET amyloid imaging techniques represent a breakthrough in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain. They play a crucial role in evaluating new antiamyloid therapies (Nordberg, 2008).

Antimicrobial and Anticancer Scaffolds

Furthermore, compounds with a benzoxazinoid structure, similar in some aspects to the core structure of the queried compound, show potential as antimicrobial and anticancer scaffolds. Benzoxazinoids, found in the Poaceae family, exhibit allelopathic properties and defense against microbiological threats. Synthetic derivatives of this backbone have demonstrated potent activity against pathogenic fungi and bacteria, suggesting a scaffold for designing new antimicrobial compounds (de Bruijn, Gruppen, & Vincken, 2018).

Psychoactive Substance Analysis and Toxicity

Additionally, the study of psychoactive substances, including those containing piperazine rings, provides insight into their effects, routes of administration, pharmacology, and toxicity. This research is critical for understanding the emerging threats to public health and security posed by new psychoactive substances (NPS) and for developing effective interventions and treatments (Tittarelli, Mannocchi, Pantano, & Romolo, 2014).

Therapeutic Uses of Piperazine Derivatives

Piperazine derivatives are widely used in drug discovery, showing a broad spectrum of therapeutic applications, including as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. This versatility and the ability to modify the substitution pattern on the piperazine nucleus significantly influence the medicinal potential of the resultant molecules, highlighting the importance of such structures in developing new therapeutic agents (Rathi, Syed, Shin, & Patel, 2016).

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN3O4/c1-17-13-20(18(2)34-17)26(31)28-15-23(19-7-8-24-25(14-19)33-16-32-24)30-11-9-29(10-12-30)22-6-4-3-5-21(22)27/h3-8,13-14,23H,9-12,15-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYVOKYGKCVTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

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